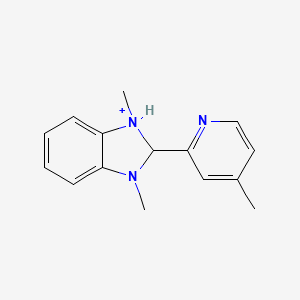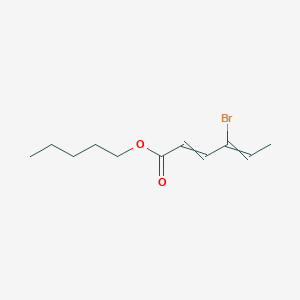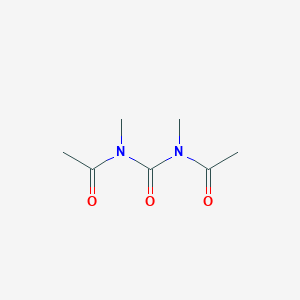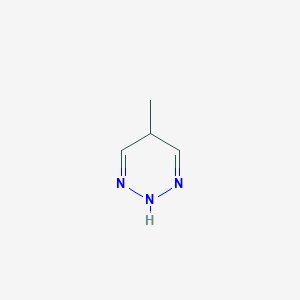
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is an organotin compound that features a stannyl group attached to a but-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligands: Phosphine ligands such as triphenylphosphine (PPh₃)
Solvent: Tetrahydrofuran (THF) or toluene
Base: Triethylamine or cesium carbonate
Temperature: 50-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The stannyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halides or pseudohalides in the presence of a palladium catalyst.
Major Products
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alkenes and esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate in chemical reactions involves the formation of a palladium-stannyl intermediate during the Stille coupling process. This intermediate facilitates the transfer of the organic group from the stannyl compound to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-tributylstannylprop-2-enoate
- Ethyl 3-tributylstannylprop-2-enoate
- Butyl 3-tributylstannylprop-2-enoate
Uniqueness
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is unique due to the presence of both a stannyl group and an ester group, which allows for diverse reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
92511-62-1 |
|---|---|
Molekularformel |
C19H38O2Sn |
Molekulargewicht |
417.2 g/mol |
IUPAC-Name |
ethyl 3-methyl-4-tributylstannylbut-2-enoate |
InChI |
InChI=1S/C7H11O2.3C4H9.Sn/c1-4-9-7(8)5-6(2)3;3*1-3-4-2;/h5H,2,4H2,1,3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QGRXGIJPQOUSFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=CC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
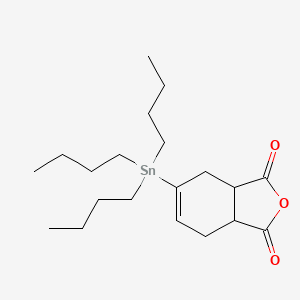
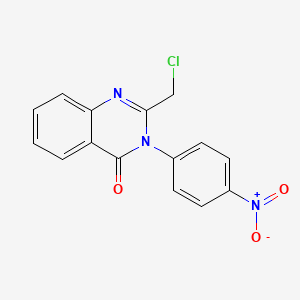
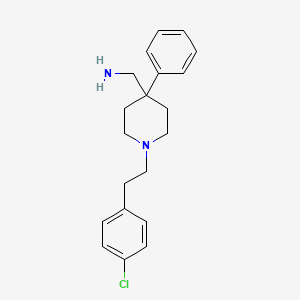
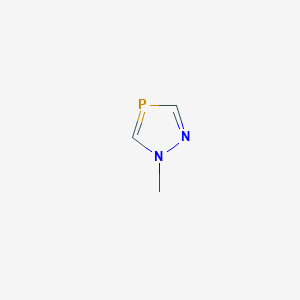
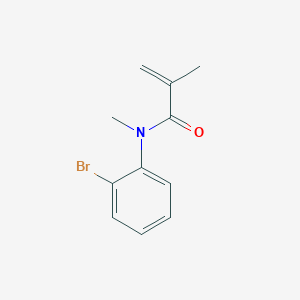
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
